molecular formula C19H18N2O2S B2460510 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034386-60-0

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2460510
CAS No.: 2034386-60-0
M. Wt: 338.43
InChI Key: SBGUYALZSBTICV-UHFFFAOYSA-N
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Description

    Reagents: 6-(furan-3-yl)pyridine, phenylthiol, base (e.g., sodium hydride).

    Conditions: Nucleophilic substitution reaction.

    Product: 6-(furan-3-yl)pyridin-3-yl phenylthio derivative.

  • Step 3: Formation of the propanamide

      Reagents: 6-(furan-3-yl)pyridin-3-yl phenylthio derivative, propanoyl chloride, base (e.g., triethylamine).

      Conditions: Amidation reaction.

      Product: N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the phenylthio group.

    • Step 1: Synthesis of 6-(furan-3-yl)pyridine

        Reagents: Furan-3-carboxaldehyde, pyridine-3-boronic acid, palladium catalyst.

        Conditions: Suzuki coupling reaction under inert atmosphere.

        Product: 6-(furan-3-yl)pyridine.

    Chemical Reactions Analysis

    Types of Reactions

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

      Oxidation: The furan ring can be oxidized to form furanones.

      Reduction: The pyridine ring can be reduced to piperidine derivatives.

      Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Major Products

      Oxidation: Formation of furanones.

      Reduction: Formation of piperidine derivatives.

      Substitution: Formation of various substituted derivatives depending on the reagent used.

    Scientific Research Applications

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

      Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or hydrophobic interactions with target molecules.

    Comparison with Similar Compounds

    Similar Compounds

      N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

      N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    Uniqueness

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan and pyridine rings, along with the phenylthio group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

    Properties

    IUPAC Name

    N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18N2O2S/c22-19(9-11-24-17-4-2-1-3-5-17)21-13-15-6-7-18(20-12-15)16-8-10-23-14-16/h1-8,10,12,14H,9,11,13H2,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SBGUYALZSBTICV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)SCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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